Kaurane

Description

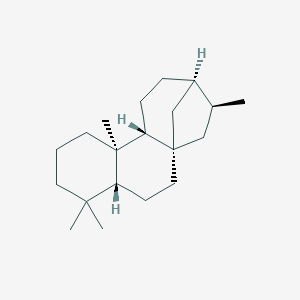

Structure

2D Structure

3D Structure

Properties

CAS No. |

1573-40-6 |

|---|---|

Molecular Formula |

C20H34 |

Molecular Weight |

274.5 g/mol |

IUPAC Name |

(1R,4R,9R,10R,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane |

InChI |

InChI=1S/C20H34/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h14-17H,5-13H2,1-4H3/t14-,15+,16+,17-,19+,20+/m0/s1 |

InChI Key |

IVZWRQBQDVHDNG-KUIXFMFUSA-N |

SMILES |

CC1CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C |

Isomeric SMILES |

C[C@H]1C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CCCC4(C)C)C |

Canonical SMILES |

CC1CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Kaurane diterpenes exhibit a wide range of biological activities, making them valuable in pharmacological research. The following table summarizes key biological effects associated with this compound compounds:

Anticancer Properties

Recent studies have highlighted the anticancer potential of ent-kaurane diterpenoids. For instance, a specific compound identified as 11β-hydroxy-ent-16-kaurene-15-one has been shown to induce apoptosis in cancer cell lines by disrupting the intracellular redox balance through the inhibition of antioxidant enzymes . This mechanism suggests that this compound compounds could be pivotal in overcoming drug resistance in chemotherapy.

Antimicrobial Efficacy

The rise of antibiotic-resistant bacteria has prompted research into alternative antimicrobial agents derived from natural products. This compound diterpenoids isolated from Sigesbeckia orientalis demonstrated moderate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), indicating their potential as novel antibiotics . These compounds not only exhibited direct antibacterial activity but also enhanced the efficacy of existing antibiotics when used in combination therapies.

Structural Modifications and Synthesis

The structural diversity of this compound compounds allows for extensive modifications that can enhance their bioactivity. Research has focused on both total synthesis and semisynthesis of this compound derivatives to explore their pharmacological potential further.

Synthesis Techniques

- Total Synthesis : Researchers have developed synthetic routes to produce various this compound derivatives, enabling the exploration of structure-activity relationships.

- Semisynthesis : Modifications of naturally occurring this compound compounds have been performed to improve their biological activity and pharmacokinetic properties .

Case Study: Kaurenoic Acid Derivatives

Kaurenoic acid has been a focal point for semisynthetic modifications, leading to derivatives that exhibit enhanced cytotoxicity against cancer cells . These studies emphasize the importance of structural alterations in maximizing therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Kaurane diterpenes share structural and functional similarities with other diterpenoid classes but differ in ring arrangements, functionalization patterns, and bioactivity profiles. Below is a detailed comparison:

Structural Comparison

Functionalization Trends

Hydroxylation :

- Glycosylation: this compound glycosides (e.g., stevioside) exhibit reduced toxicity and enhanced bioavailability compared to non-glycosylated forms .

Research Findings and Structure-Activity Relationships (SAR)

Functionalization and Bioactivity: Hydroxylation at C-7 and C-11 in kauranes correlates with increased anti-inflammatory and cytotoxic activities . For example, ent-3β,7β,11α-trihydroxy-kaur-16-ene shows 2.5-fold higher cytotoxicity than its non-hydroxylated analog . Carboxylation at C-19 (e.g., kaurenoic acid) enhances interactions with cellular receptors but reduces membrane permeability due to high hydrophobicity .

Biotransformation Insights :

- Psilocybe cubensis and Gibberella fujikuroi selectively hydroxylate this compound skeletons, producing derivatives with improved drug-likeness scores (e.g., polar surface area > 40 Ų) .

Toxicity and Selectivity :

- This compound glycosides like atractyloside are toxic due to mitochondrial ADP/ATP transport inhibition, whereas stevioside is safe for human consumption .

Preparation Methods

Total Synthesis of ent-Kaurane Diterpenes

Total synthesis strategies prioritize enantiocontrol and functional group compatibility. Notable achievements include:

Corey’s Enantioselective Synthesis of Atractyligenin

The Corey group achieved the first enantioselective synthesis of (±)-atractyligenin (42 ) via a 21-step sequence. Key steps involved:

Synthesis of C-20-Oxygenated ent-Kauranes

Recent efforts target C-20-oxygenated derivatives, which constitute >350 natural isolates. Strategies include:

Semisynthetic Modifications

Semisynthesis leverages natural isolates like kaurenoic acid (1 ) for derivative production:

Esterification and Alkylation

Boeck et al. developed a KOH-acetone system for alkylation of kaurenoic acid with alkyl halides, yielding antifungal esters (e.g., methyl kaurenoate). Hydrophilic carboxyl groups were essential for activity, with IC₅₀ values of 12–45 μM against dermatophytes.

Lactone Formation

Photolytic oxidation of kaurenoic acid derivatives generated lactones like 10–14 , exhibiting antitumor activity. For example, lactone 12 inhibited HeLa cell proliferation at 10 μM.

Glycosidation of this compound Diterpenes

Chemical Glycosidation

Steviol glycosides, renowned for their sweetness, are synthesized via phase-transfer catalysis:

Enzymatic Glycosidation

UDP-glycosyltransferases (UGTs) catalyze regioselective sugar attachment. For instance, UGT76G1 from Stevia rebaudiana glucosylates steviol at C-19, enhancing sweetness potency 250-fold.

Recent Advances in Synthesis Methodologies

Radical-Mediated Functionalization

Radical reactions enable C–H functionalization at inert positions:

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing kaurane derivatives?

- Methodological Answer : Structural elucidation of this compound derivatives requires a combination of 1D and 2D nuclear magnetic resonance (NMR) spectroscopy (e.g., , , COSY, HMBC) to identify carbon frameworks and hydroxylation patterns. Infrared (IR) spectroscopy is used to detect functional groups like hydroxyls and carbonyls. Mass spectrometry (MS) confirms molecular weights. For example, was characterized using NMR to assign hydroxylation at C-16, C-17, and C-19 .

Q. What are the standard in vitro assays for evaluating this compound bioactivity?

- Methodological Answer : Common assays include:

- Anti-HIV activity : Testing inhibition of HIV replication in H9 lymphocyte cells, with EC values (e.g., 0.8 µg/mL for ) .

- Anti-trypanosomal activity : Dose-response assays against Trypanosoma cruzi epimastigotes, comparing IC values to controls like Benznidazole .

- Allelopathic effects : Measuring root/shoot growth inhibition in plants (e.g., Lactuca sativa) using percent differences from controls and Student’s t-tests () .

Q. How are this compound diterpenes typically synthesized or modified in laboratory settings?

- Methodological Answer : Two primary approaches:

- Chemical synthesis : Functionalization via oxidation, esterification, or glycosidation (e.g., converting to esters for enhanced bioactivity) .

- Microbial biotransformation : Using fungi like Cephalosporium aphidicola to hydroxylate specific positions (e.g., C-16 and C-17) under controlled incubation conditions (e.g., 28°C, 120 rpm) .

Advanced Research Questions

Q. How can researchers optimize microbial biotransformation to enhance hydroxylated this compound yields?

- Methodological Answer : Key factors include:

- Strain selection : Use fungal strains with known hydroxylation capabilities (e.g., C. aphidicola for C-16/C-17 hydroxylation) .

- Substrate preparation : Dissolve this compound substrates in biocompatible solvents (e.g., acetone) at concentrations ≤1 mg/mL to avoid toxicity .

- Incubation parameters : Optimize pH, temperature, and agitation speed to maximize enzyme activity. Post-reaction, extract metabolites using ethyl acetate and purify via column chromatography .

Q. What strategies address contradictory bioactivity results in this compound studies?

- Methodological Answer :

- Systematic reviews : Follow Cochrane guidelines to aggregate data, assess bias, and standardize inclusion criteria (e.g., defining IC thresholds for "active" compounds) .

- Meta-analysis : Use statistical tools to reconcile differences in experimental conditions (e.g., cell lines, solvent carriers) that may affect bioactivity outcomes .

Q. How can structure-activity relationship (SAR) studies guide the design of novel this compound derivatives?

- Methodological Answer :

- Functional group modification : Esterification of carboxylic acids (e.g., ) improves anti-trypanosomal activity by enhancing membrane permeability .

- Hydroxylation patterns : Derivatives with tri-hydroxylation (e.g., C-16, C-17, C-19) show stronger allelopathic effects than di-hydroxylated analogs (e.g., 20% vs. 10% root inhibition) .

Q. What methods improve the solubility of this compound derivatives for pharmacological testing?

- Methodological Answer :

- Glycosidation : Attaching sugar moieties (e.g., via enzymatic glycosylation) increases hydrophilicity. For example, steviol glycosides from Stevia rebaudiana act as biological templates for porous nanomaterials .

- Nanoformulation : Encapsulate hydrophobic derivatives in liposomes or polymeric nanoparticles to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.